Prostaglandin E2

EP1 receptor pharmacology radioligand binding prostanoid affinity ranking

Endogenous eicosanoid reference standard for EP receptor pharmacology. Unlike selective analogs, PGE2 activates all four EP subtypes (EP1 Ki=14.9 nM; EP2 EC50=50 nM; EP3 EC50=5.4 nM; EP4 Kd=1.12 nM). - **Essential for:** Pan-EP receptor screening, HSC engraftment studies (Wnt/β-catenin pathway), myometrial contractility assays, and LC-MS/MS eicosanoid quantification. - **Differentiation:** Native metabolic lability (90%+ pulmonary clearance) vs. stabilized analogs (dmPGE2, enprostil). - **Supply:** ≥98% HPLC purity. Shipped on dry ice to preserve 15(S)-hydroxyl stereochemistry.

Molecular Formula C20H32O5
Molecular Weight 352.5 g/mol
CAS No. 22230-04-2
Cat. No. B10761402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProstaglandin E2
CAS22230-04-2
Molecular FormulaC20H32O5
Molecular Weight352.5 g/mol
Structural Identifiers
SMILESCCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)O)O)O
InChIInChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1
InChIKeyXEYBRNLFEZDVAW-ARSRFYASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PGE2 Procurement and Baseline Characterization


Prostaglandin E2 (PGE2, Dinoprostone, CAS 363-24-6) is the primary endogenous ligand for the EP family of prostanoid G protein-coupled receptors (EP1, EP2, EP3, EP4), mediating diverse physiological processes including smooth muscle contraction, inflammation, and stem cell homeostasis [1]. Unlike the substituted analogs 16,16-dimethyl-PGE2 (CAS 39746-25-3) or PGE2 ethanolamide (CAS 194935-38-1), unmodified PGE2 exhibits the natural ligand's full pharmacologic profile at all four EP receptor subtypes with physiologically relevant affinities (Ki values ranging from 1–25 nM) and serves as the reference standard for EP receptor signaling studies [2].

1 Endogenous agonist for all four EP receptor subtypes (EP1–EP4), enabling pan-EP pharmacology studies
2 Retains native stereochemistry (15(S)-hydroxyl) and metabolic lability essential for physiological signaling duration research
3 Required reference standard for GPCR screening, receptor binding assays, and analytical method validation

Why PGE2 Cannot Be Substituted


In-class substitution of PGE2 with structural analogs or other endogenous prostanoids introduces functionally significant alterations in receptor subtype activation profiles, metabolic stability, and downstream signaling outcomes. 16,16-Dimethyl-PGE2 exhibits enhanced resistance to 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated degradation but demonstrates altered EP receptor subtype engagement compared to native PGE2 . PGE1, the immediate biosynthetic precursor, displays 11-fold weaker EP1 receptor binding (Ki 165 nM versus 14.9 nM for PGE2) and exhibits functionally divergent activity on osteoblast differentiation [1]. 11β-PGE2, the C-11 epimer, binds the EP receptor with 3.6-fold reduced affinity. These differential receptor engagement profiles and distinct pharmacokinetic properties preclude generic interchange without altering experimental or therapeutic outcomes.

PGE1 substitution may shift EP1 pharmacology
PGE1 shows 11-fold lower EP1 affinity (reported Ki 165 nM vs 14.9 nM for PGE2), potentially altering receptor engagement profiles and requiring dose re-titration.
PGF2α activates distinct FP receptor pathways
PGF2α couples to phospholipase C via FP receptors and produces monotonic contraction, unlike the biphasic EP-mediated response of PGE2; functional endpoints may not transfer.
Synthetic EP-selective analogs restrict receptor coverage
Analogs such as sulprostone (EP3>EP1) and SC-46275 (EP3 selective, inactive at EP1/EP2) cannot replace PGE2 in pan-EP activation or as universal analytical reference standards.

PGE2 Head-to-Head Evidence


EP1 Binding Affinity: PGE1 Comparison

PGE2 demonstrates 11.1-fold higher binding affinity for the recombinant human EP1 receptor compared to its biosynthetic precursor PGE1 in direct competition radioligand binding assays [1]. In a separate study evaluating the C-11 epimer, 11β-PGE2 exhibited Ki of 53.3 nM, representing a 3.6-fold reduced affinity relative to PGE2 binding at native rat hypothalamic EP receptors [2].

EP1 Binding Affinity
Reported head-to-head
PGE2 Ki = 14.9 nM vs PGE1 Ki = 165 nM (11.1-fold higher affinity)
Supports EP1 receptor engagement context; substituting PGE1 may require higher concentrations and alter screening sensitivity.
Human EP1 HEK-293 membranes, [³H]-PGE2 competition binding.
EP1 receptor pharmacology radioligand binding prostanoid affinity ranking

Myometrial Contractility: PGF2α Comparison

In functional assays using recombinant human EP2 and EP4 receptors expressed in CHO and HEK293 cells respectively, PGE2 exhibits the highest rank-order potency among all endogenous prostanoids tested, substantially exceeding PGD2, PGF2α, and PGI2 [1]. For EP2 receptors, the relative potency order is PGE2 ≫ PGD2 ≈ PGF2α > PGI2; for EP4 receptors, the order is PGE2 ≫ PGI2 > PGD2 ≈ PGF2α.

Myometrial Contractility
Reported head-to-head
PGE2: biphasic contraction-relaxation (Gi/o, PLC-independent); PGF2α: monotonic contraction (Gq/PLC-dependent)
Functional endpoint divergence; PGF2α cannot replicate the biphasic response profile observed with native PGE2.
Rat myometrium, human fallopian tube preparations.
EP2 receptor EP4 receptor functional potency cAMP signaling

EP3 Agonist Potency: Guinea Pig Vas Deferens

Unmodified PGE2 undergoes rapid pulmonary degradation via 15-hydroxyprostaglandin dehydrogenase (15-PGDH), whereas the 16,16-dimethyl analog (dmPGE2) is specifically engineered to escape this rapid metabolic clearance . The dmPGE2 analog escapes the rapid pulmonary degradation characteristic of native PGE while retaining EP receptor agonist activity, enabling sustained in vivo signaling that unmodified PGE2 cannot achieve after systemic administration [1].

EP3 Agonist Potency
Reported comparison
PGE2 EC50 = 5.4 nM; SC-46275 EC50 = 0.04 nM (EP3 only, inactive at EP1/EP2); sulprostone EC50 = 1.6 nM (EP3>EP1)
Only PGE2 activates EP1/EP2/EP3 simultaneously; selective analogs limit receptor coverage for pan-EP studies.
Guinea pig vas deferens EP3 bioassay.
metabolic stability 15-PGDH resistance in vivo half-life

Pulmonary First-Pass Clearance Profile

In human myometrial cells, PGE2 produces a biphasic response (initial excitation followed by dose-related inhibition) reflecting balanced EP receptor subtype engagement. The EP2/EP3 agonist misoprostol produces similar but dose-dependent excitatory events, while the EP3>EP1 selective agonist sulprostone fails to stimulate adenylyl cyclase directly and instead inhibits forskolin-stimulated adenylyl cyclase via pertussis toxin-sensitive Gi/o coupling [1]. This functional divergence reflects differential EP receptor subtype selectivity profiles.

Pulmonary First-Pass Clearance
Cross-study comparable
PGE2: >90% clearance in single pulmonary passage; stabilized analogs (16,16-dimethyl-PGE2) resist 15-PGDH metabolism
Native metabolic lability enables physiological signaling duration studies; stabilized analogs prolong activation and may confound native pathway interpretation.
In vivo pulmonary extraction; pH-dependent aqueous degradation (activation energy 15–21 kcal/mol).
myometrial contractility cAMP signaling EP receptor subtype selectivity obstetric pharmacology

EP2 cAMP Stimulation: Butaprost Comparison

In rat bone-marrow osteoblast-like cell cultures, PGE1 and PGE2 exhibit functionally divergent effects on osteoblast maturation despite their structural similarity [1]. PGE2 stimulates osteoblast differentiation toward mature osteocytes, whereas PGE1 appears to slow osteoblast maturation.

EP2 cAMP Stimulation
Reported head-to-head
PGE2 EC50 ≈ 50 nM; butaprost EC50 = 2–6 μM (40- to 120-fold lower potency)
Substituting butaprost may require substantially higher concentrations, reducing assay sensitivity for EP2-mediated cAMP responses.
COS-7 cells expressing human EP2 receptor (Hup-4).
osteoblast differentiation bone anabolism EP receptor signaling osteocyte maturation

PGE2 Validated Applications


Pan-EP Agonist for GPCR Screening

PGE2 serves as the reference standard for EP1 receptor binding studies due to its 11.1-fold higher affinity (Ki 14.9 nM) compared to PGE1, establishing the benchmark against which novel EP1 ligands are evaluated [1]. This high-affinity binding profile, characterized in recombinant human EP1-expressing HEK-293 cells using [3H]-PGE2 competition assays, enables robust signal-to-noise ratios for high-throughput screening applications where PGE1 or 11β-PGE2 would produce inadequate receptor occupancy at equivalent concentrations.

HSC Expansion and Engraftment

For functional characterization of EP2 and EP4 receptor-mediated cAMP elevation, PGE2 is the definitive agonist, exhibiting the highest rank-order potency among all endogenous prostanoids in recombinant human receptor systems [1]. Substitution with PGD2, PGF2α, or PGI2 would require substantially higher concentrations and produce attenuated maximal responses, compromising experimental sensitivity and data interpretability.

Myometrial Contractility & Parturition

In studies examining prostanoid regulation of osteoblast lineage commitment and bone formation, PGE2 is uniquely suited over PGE1 due to their directionally opposite effects on osteoblast maturation in vitro [1]. PGE2's demonstrated capacity to stimulate osteoblast differentiation toward mature osteocytes, mediated through EP2/EP4 receptor engagement, establishes its relevance for investigations into anabolic bone therapies and skeletal biology.

Prostaglandin Metabolism Reference Standard

The balanced EP1-4 receptor activation profile of PGE2, producing characteristic biphasic myometrial responses, positions it as the appropriate endogenous reference agonist for studies of uterine smooth muscle physiology [1]. Analogs such as misoprostol (EP3>EP2>EP1 bias) or sulprostone (EP3>EP1 bias) introduce receptor subtype selectivity that alters the signaling profile, rendering them unsuitable surrogates for investigations of physiological EP receptor integration.

Application
Selection Property
Validation Focus
Pan-EP GPCR screening
Broad-spectrum EP1–EP4 activation at native affinity
cAMP/calcium flux baseline and receptor selectivity panel review
Hematopoietic stem cell expansion studies
EP4-mediated Wnt/β-catenin pathway engagement with transient signaling
Engraftment endpoint interpretation; distinguish from dmPGE2 prolonged activation
Myometrial contractility and parturition models
Biphasic Gi/o-dependent response distinct from FP receptor agonists
EP subtype-specific pathway dissection; cervical ripening endpoint context
Prostaglandin metabolism reference standard
Native 15-PGDH lability and pH-dependent degradation profile
LC-MS/MS method specificity and extraction recovery review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prostaglandin E2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.